Fenfuram

描述

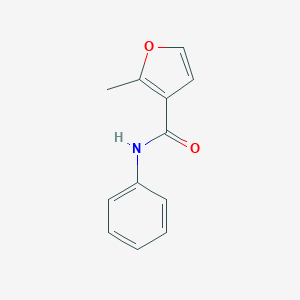

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methyl-N-phenylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-11(7-8-15-9)12(14)13-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSPBVWPKOEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058035 | |

| Record name | Fenfuram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24691-80-3 | |

| Record name | Fenfuram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfuram [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024691803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfuram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-furanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFURAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RCI1Z8OVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Fenfuram and Its Derivatives

Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) is a systemic fungicide that was introduced to the market in 1974. It is known for its efficacy against a variety of plant pathogenic fungi by inhibiting the succinate dehydrogenase enzyme. This guide provides a detailed overview of the synthesis of this compound and its more recent derivatives, tailored for researchers and professionals in drug development.

Synthesis of this compound

The classical synthesis of this compound involves a two-step process starting from the formation of 2-methyl-3-furancarboxylic acid, followed by its conversion to the corresponding anilide.[1]

The synthesis begins with the reaction of glycolaldehyde and ethyl acetoacetate to yield 2-methyl-3-furancarboxylic acid. This intermediate is then treated with a halogenating agent, such as thionyl chloride, to form an acyl chloride, which subsequently reacts with aniline to produce this compound.

Caption: Synthesis pathway of this compound.

Step 1: Synthesis of 2-Methyl-3-furancarboxylic acid

-

Glycolaldehyde and ethyl acetoacetate are reacted in an appropriate solvent.

-

The reaction mixture is typically heated to facilitate the cyclization and formation of the furan ring.

-

The resulting ester is then saponified using a base (e.g., NaOH), followed by acidification to yield 2-methyl-3-furancarboxylic acid.

-

The product is isolated by filtration and can be purified by recrystallization.

Step 2: Synthesis of this compound (2-methyl-N-phenyl-3-furancarboxamide)

-

2-Methyl-3-furancarboxylic acid is suspended in an inert solvent (e.g., toluene).

-

Thionyl chloride is added dropwise, and the mixture is refluxed until the acid is converted to the acyl chloride.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acyl chloride is dissolved in a suitable solvent (e.g., THF) and added to a solution of aniline and a base (e.g., triethylamine) at a low temperature.

-

The reaction mixture is stirred for a specified period, after which water is added to precipitate the crude product.

-

This compound is then collected by filtration and purified by recrystallization.

| Reaction Step | Reactants | Key Conditions | Yield (%) | Reference |

| 1. Furan ring formation and saponification | Glycolaldehyde, Ethyl Acetoacetate, NaOH, HCl | Heating | - | [1] |

| 2. Amide formation | 2-Methyl-3-furancarboxylic acid, SOCl₂, Aniline | Reflux | - | [1] |

| Quantitative yield data for the classical synthesis is not readily available in the provided search results. |

Synthesis of this compound Derivatives

Recent research has focused on synthesizing this compound derivatives to enhance their antifungal activity. These derivatives often involve the hybridization of the this compound scaffold with other pharmacophores, such as diarylethers and diarylamines.[2][3]

The synthesis of these derivatives typically starts from a modified this compound precursor, which is then coupled with a diarylether or diarylamine moiety.

Caption: General synthesis of this compound derivatives.

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. Synthesis of novel this compound-diarylether hybrids as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antifungal activity of novel this compound-diarylamine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenfuram: A Toxicological and Environmental Fate Profile

An In-depth Technical Guide

Disclaimer: Fenfuram is an obsolete systemic fungicide. Consequently, publicly available data on its toxicological and environmental properties are limited. This document summarizes the currently accessible information and highlights areas where data are lacking.

Executive Summary

This compound is a furanilide fungicide formerly used as a seed treatment for cereals to control bunts and smuts.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain.[1] While it exhibits low acute oral toxicity to mammals, it is considered moderately toxic to fish.[1] Information regarding chronic toxicity, carcinogenicity, and reproductive effects is largely unavailable in the public domain.[1] Environmentally, this compound is characterized by its persistence in soil and stability against hydrolysis and photolysis.[1] Its potential for bioaccumulation is considered low.[1]

Toxicological Profile

The toxicological database for this compound is incomplete, particularly for long-term exposure effects.

Acute Toxicity

This compound demonstrates low acute toxicity via the oral route in rats.

Table 1: Acute Toxicity of this compound

| Test Organism | Route of Administration | Endpoint | Value |

| Rat | Oral | LD50 | > 12900 mg/kg |

| Rat | Inhalation | LC50 | 10.3 mg/L |

| Rabbit | Dermal | LD50 | Data not available |

Sub-chronic and Chronic Toxicity

Genotoxicity

Information on the genotoxic potential of this compound is not available in the reviewed public literature.

Carcinogenicity

There are no publicly available carcinogenicity studies for this compound.

Reproductive and Developmental Toxicity

Data regarding the reproductive and developmental toxicity of this compound are not available in the public domain.

Environmental Fate and Behavior

This compound is recognized for its persistence in the terrestrial environment.

Degradation

This compound is resistant to degradation by water and light. Information on its biological degradation is limited.

Table 2: Degradation of this compound

| Degradation Pathway | Medium | Half-life (DT50) |

| Photolysis | Aqueous | Stable |

| Hydrolysis | Aqueous | Stable |

| Biodegradation | Soil | Data not available |

Mobility

This compound is classified as being moderately mobile in soil.[1]

Bioaccumulation

The potential for this compound to bioaccumulate in organisms is considered low, based on an octanol-water partition coefficient (LogP) of less than 3.[1] A definitive bioconcentration factor (BCF) has not been found in the available literature.

Ecotoxicological Profile

This compound is known to be moderately toxic to fish, though specific quantitative data for aquatic organisms are scarce.[1]

Table 3: Ecotoxicity of this compound

| Test Organism | Test Duration | Endpoint | Value (mg/L) |

| Fish (species not specified) | 96 hours | LC50 | Moderately toxic (quantitative data not available) |

| Daphnia magna | 48 hours | EC50 | Data not available |

| Algae (species not specified) | 72 hours | EC50 | Data not available |

Experimental Protocols

While specific experimental details for the available this compound data are not accessible, the following summaries describe standard OECD guidelines for key toxicological and ecotoxicological assessments.

Acute Oral Toxicity (OECD 423)

A single dose of the test substance is administered orally to a group of rodents (typically rats). The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (the dose estimated to be lethal to 50% of the animals) is then calculated.

Fish Acute Toxicity Test (OECD 203)

Fish (e.g., Rainbow Trout) are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 (the concentration lethal to 50% of the fish) is determined.

Daphnia sp. Acute Immobilisation Test (OECD 202)

Daphnia magna (water fleas) less than 24 hours old are exposed to various concentrations of the substance for 48 hours. The number of immobile daphnids is counted at 24 and 48 hours to determine the EC50 (the concentration that causes immobility in 50% of the population).

Algal Growth Inhibition Test (OECD 201)

Cultures of a selected algae species are exposed to different concentrations of the test substance over 72 hours. The growth of the algae is measured, and the EC50 (the concentration that inhibits growth by 50%) is calculated.

Visualizations

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Caption: this compound acts by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.

General Experimental Workflow for Acute Toxicity Testing

Caption: A generalized workflow for conducting acute toxicity studies.

References

Chemical structure and properties of Fenfuram

An In-depth Technical Guide to Fenfuram: Chemical Structure and Properties

Introduction

This compound is a chemical compound classified within the amide and furan groups, specifically as a furancarboxamide.[1] It was developed by Shell as a systemic fungicide and introduced to the market in 1974.[1][2] Primarily used as a seed treatment, this compound was effective in controlling bunt and smut diseases in cereals.[3][4] Its mechanism of action involves the inhibition of succinate dehydrogenase, a critical enzyme in the mitochondrial respiratory chain.[3][5] Although historically significant, this compound is now considered obsolete and is no longer approved for use as a plant protection agent in the European Union and other regions.[1][3] This guide provides a detailed overview of its chemical structure, properties, synthesis, and analytical methodologies for a scientific audience.

Chemical Identity and Structure

This compound is an anilide compound characterized by a 2-methyl-2-furoyl N-acyl group.[3][4] Its chemical identity is well-defined by various nomenclature systems and registry numbers.

| Identifier | Value | Reference |

| IUPAC Name | 2-methyl-N-phenylfuran-3-carboxamide | [4][6] |

| CAS Number | 24691-80-3 | [3][6][7] |

| Molecular Formula | C₁₂H₁₁NO₂ | [3][8] |

| Canonical SMILES | CC1=C(C=CO1)C(=O)NC2=CC=CC=C2 | [3] |

| InChI Key | JFSPBVWPKOEZCB-UHFFFAOYSA-N | [3][8] |

| Synonyms | Panoram, WL 22361, 2-Methyl-3-furanilide | [4] |

Physicochemical and Toxicological Properties

The properties of this compound determine its environmental fate and biological interactions. It is moderately soluble in water but soluble in a range of organic solvents.[3] While it exhibits low oral toxicity to humans, data on potential chronic effects are limited.[3]

| Property | Value | Reference |

| Molecular Weight | 201.22 g/mol | [4][8] |

| Monoisotopic Mass | 201.078978594 Da | [4] |

| XlogP (Predicted) | 2.2 | [9] |

| Pesticide Type | Fungicide | [3] |

| Substance Group | Fenanilide fungicide | [3] |

| Mode of Action | Succinate Dehydrogenase Inhibitor | [3][5] |

Experimental Protocols

Synthesis of this compound

The commercial production of this compound involves the acylation of aniline with 2-methyl-2-furoyl chloride.[3] A general laboratory-scale synthesis can be derived from established chemical principles.[1]

Objective: To synthesize this compound (2-methyl-N-phenylfuran-3-carboxamide).

Materials:

-

Glycolaldehyde

-

Ethyl acetoacetate

-

Aniline

-

Thionyl chloride (SOCl₂)

-

Pyridine or Triethylamine (base)

-

Dichloromethane (solvent)

-

Standard laboratory glassware and purification apparatus

Methodology:

-

Synthesis of 2-Methylfuran-3-carboxylic acid:

-

React glycolaldehyde with ethyl acetoacetate in a suitable solvent to form the furan ring structure, yielding 2-methylfuran-3-carboxylic acid. This is a standard furan synthesis (e.g., a variation of the Feist-Benary furan synthesis).

-

Purify the resulting carboxylic acid product through recrystallization or column chromatography.

-

-

Formation of Acyl Chloride:

-

In a fume hood, treat the synthesized 2-methylfuran-3-carboxylic acid with an excess of thionyl chloride.

-

Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases, indicating the formation of 2-methylfuran-3-carbonyl chloride.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

-

Acylation of Aniline:

-

Dissolve the crude 2-methylfuran-3-carbonyl chloride in an inert organic solvent, such as dichloromethane.[3]

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of aniline, followed by a slight excess of a base like pyridine or triethylamine to act as an acid scavenger.[3]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis

The analysis of this compound residues in environmental or agricultural samples often employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by instrumental analysis.[10][11]

Objective: To extract and quantify this compound from a solid matrix (e.g., cereal grain).

Materials:

-

Homogenized sample (5-10 g)

-

Water (for dry matrices)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge tubes (50 mL, 15 mL)

-

Centrifuge, vortex mixer

-

LC-MS/MS system with a C18 column

Methodology:

-

Sample Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[10] For dry matrices, add 10 mL of water to hydrate the sample.[10]

-

Add 10 mL of acetonitrile to the tube.[10]

-

Add the appropriate QuEChERS salt packet.

-

Immediately cap and shake vigorously for 6 minutes.[10]

-

Centrifuge the tube at >3000 rpm for 10 minutes.[10] The upper layer is the acetonitrile extract.

-

-

Dispersive SPE (d-SPE) Cleanup:

-

Transfer a 5 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing magnesium sulfate and Primary Secondary Amine (PSA) sorbent.[10] C18 sorbent may also be included for samples with high-fat content.[11]

-

Vortex the tube for 30-60 seconds.[10]

-

Centrifuge at >3000 rpm for 5 minutes.[10]

-

-

Sample Analysis:

-

Transfer the cleaned supernatant to an autosampler vial.[10]

-

Acidify the extract slightly (e.g., with 0.1% formic acid) to improve the chromatographic peak shape and ionization of this compound.

-

Inject the sample into an LC-MS/MS system.

-

Separate the analyte using a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile mobile phase, both with 0.1% formic acid).

-

Detect and quantify this compound using mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Precursor-to-product ion transitions for this compound (e.g., m/z 202.08 -> 109.02) should be optimized for sensitivity and specificity.[4]

-

Caption: General workflow for this compound analysis.

Mechanism of Action: SDH Inhibition

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase (SDH) inhibitor.[3] SDH, also known as Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role by participating in both the citric acid cycle and the electron transport chain (ETC).

-

Citric Acid Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain: The electrons harvested from succinate are passed to ubiquinone (Coenzyme Q), reducing it to ubiquinol. This ubiquinol then shuttles the electrons to Complex III of the ETC.

This compound binds to the ubiquinone-binding site (Q-site) of the SDH complex. This binding physically obstructs the natural substrate (ubiquinone) from accessing the site, thereby halting the electron transfer process. The inhibition of SDH disrupts the entire ETC, which leads to a severe reduction in ATP synthesis, the cell's primary energy currency. This energy crisis ultimately results in fungal cell death.[12][13]

Caption: this compound inhibits Complex II (SDH) in the ETC.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | 24691-80-3 [chemicalbook.com]

- 3. This compound (Ref: WL 22361) [sitem.herts.ac.uk]

- 4. This compound | C12H11NO2 | CID 90590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CHEBI:81994) [ebi.ac.uk]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 10. eurl-pesticides.eu [eurl-pesticides.eu]

- 11. Easy and effective analytical method of carbendazim, dimethomorph, and fenoxanil from Protaetia brevitarsis seulensis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel this compound-diarylether hybrids as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antifungal activity of novel this compound-diarylamine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Fenfuram as a Succinate Dehydrogenase Inhibitor in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfuram is a systemic fungicide belonging to the furan-carboxamide chemical class. Its mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. As a succinate dehydrogenase inhibitor (SDHI), this compound effectively disrupts fungal respiration and energy production, leading to growth inhibition and cell death. This technical guide provides a comprehensive overview of this compound's role as a fungal SDH inhibitor, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and insights into its molecular interactions with the target enzyme.

Introduction

Succinate dehydrogenase (SDH), also known as Complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane of eukaryotes. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool. Due to its essential function in fungal respiration, SDH has become a key target for the development of fungicides.

This compound is an early-generation SDHI that has been used to control a range of fungal pathogens. Understanding its precise mechanism of action, efficacy, and the experimental methods to evaluate its activity is crucial for the development of new and more potent SDHIs and for managing the emergence of fungicide resistance.

Mechanism of Action

This compound's primary mode of action is the inhibition of succinate dehydrogenase. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the transfer of electrons from the reduced flavin adenine dinucleotide (FADH2) to ubiquinone. This disruption of the electron flow has two major consequences for the fungal cell:

-

Inhibition of the TCA Cycle: The blockage of succinate oxidation to fumarate leads to an accumulation of succinate and a halt in the TCA cycle, depriving the cell of essential metabolic intermediates and reducing equivalents (NADH).

-

Disruption of the Electron Transport Chain: The inhibition of electron transfer to the ubiquinone pool prevents the generation of a proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis via oxidative phosphorylation.

The overall effect is a severe depletion of cellular ATP, leading to the cessation of fungal growth and eventual cell death.

Signaling Pathway of SDH Inhibition by this compound

The following diagram illustrates the central role of succinate dehydrogenase in mitochondrial respiration and the inhibitory effect of this compound.

Methodological & Application

Application of Fenfuram in Fungal Growth Inhibition Assays: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenfuram is a systemic fungicide belonging to the furanilide chemical class. It is recognized for its targeted action against a variety of fungal pathogens, primarily by inhibiting their respiratory processes. As a succinate dehydrogenase inhibitor (SDHI), this compound disrupts the fungal mitochondrial electron transport chain, a critical pathway for energy production. This mode of action makes it an effective agent for controlling fungal growth and a valuable tool in fungicide research and development. These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting fungal growth, along with quantitative data and an overview of its mechanism of action.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2][3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production in fungi.

By binding to the ubiquinone-binding site of the SDH enzyme complex, this compound effectively blocks the transfer of electrons from succinate to ubiquinone.[4] This disruption of the electron flow halts the entire respiratory chain, leading to a cascade of detrimental effects on the fungal cell:

-

Inhibition of ATP Synthesis: The blockage of the electron transport chain prevents the generation of the proton gradient necessary for ATP synthase to produce ATP, the primary energy currency of the cell.[5]

-

Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the leakage of electrons and the subsequent formation of ROS, causing oxidative stress and damage to cellular components.

-

Disruption of Cellular Metabolism: As a central enzyme in the TCA cycle, the inhibition of SDH disrupts major metabolic pathways essential for fungal growth and survival.[3]

The culmination of these effects leads to the cessation of fungal growth and, ultimately, cell death.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflows for the experimental protocols described in this document.

Caption: this compound's inhibition of Complex II (SDH) in the fungal mitochondrial electron transport chain.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Fenfuram using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a sensitive and reliable method for the quantification of the fungicide Fenfuram in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a furanilide fungicide, is utilized for the control of bunts and smuts in cereals.[1][2][3] The described protocol provides a comprehensive workflow, including sample preparation, instrument parameters, and data analysis, suitable for researchers, scientists, and professionals in drug development and food safety. The methodology is based on established principles of pesticide residue analysis and can be adapted for different sample types.

Introduction

This compound (2-methyl-N-phenylfuran-3-carboxamide) is a systemic fungicide effective against various seed-borne diseases in cereal crops.[1][2][3] Its targeted mode of action as a succinate dehydrogenase inhibitor (SDHI) makes it a valuable tool in agriculture.[2][3] Monitoring this compound residues in food and environmental samples is crucial to ensure consumer safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the quantification of this compound.[4][5] This application note provides a detailed protocol for the analysis of this compound, leveraging common laboratory equipment and consumables.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices and is recommended here for the extraction of this compound.[6]

Materials:

-

Homogenized sample (e.g., cereal grains, soil, water)

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - use with caution as it may adsorb planar molecules like this compound

-

Centrifuge tubes (50 mL and 15 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

Table 1: GC-MS Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| This compound (C₁₂H₁₁NO₂) - MW: 201.22 | |

| Quantifier Ion (m/z) | To be determined by analyzing a this compound standard |

| Qualifier Ions (m/z) | To be determined by analyzing a this compound standard |

Note: The selection of quantifier and qualifier ions is critical for selective and accurate quantification and should be determined by injecting a pure standard of this compound and examining its mass spectrum.

Data Presentation

Table 2: Method Validation Parameters (Hypothetical for this compound)

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.03 mg/kg |

| Accuracy (Recovery %) | 85-110% |

| Precision (RSD %) | < 15% |

Table 3: Recovery Data in Different Matrices (Hypothetical for this compound)

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) (n=5) |

| Wheat | 0.05 | 92 | 8 |

| Soil | 0.05 | 88 | 12 |

| Water | 0.01 | 95 | 6 |

Mandatory Visualization

Experimental Workflow

Logical Relationship of Analytical Steps

References

- 1. researchgate.net [researchgate.net]

- 2. ejournal.cvuas.de [ejournal.cvuas.de]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Fenfuram in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide Fenfuram in complex sample matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, ensuring high recovery and removal of matrix interferences. The subsequent LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the accurate quantification of this compound. This method is suitable for high-throughput screening and quantitative analysis in various research and drug development applications.

Introduction

This compound is a systemic fungicide belonging to the carboxamide group, widely used to control various fungal diseases in crops. Its potential presence in food commodities and environmental samples necessitates sensitive and reliable analytical methods for monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a detailed protocol for the extraction and quantification of this compound using a QuEChERS-based sample preparation followed by LC-MS/MS analysis.

Experimental Protocol

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

-

QuEChERS extraction salt packets

-

Syringe filters (0.22 µm, PTFE or equivalent)

Sample Preparation: QuEChERS Extraction

The QuEChERS method is a simple and effective extraction technique for a wide range of analytes from various matrices.[1][2][3]

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil) to a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL or 15 mL d-SPE tube containing a mixture of PSA, C18, and anhydrous MgSO₄. For pigmented samples, GCB can be included.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at high speed for 5 minutes.

-

Take an aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 202.1 | 109.0 | 83.1 | 20 |

Data Presentation and Performance Characteristics

The method was validated according to SANCO/12682/2019 guidelines, assessing linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability, RSDr).[4]

Table 1: Quantitative Performance Data for this compound Analysis

| Parameter | Result |

| Linearity (R²) | >0.995 |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

| Recovery (at 0.01 and 0.1 mg/kg) | 85-110% |

| Precision (RSDr, n=5) | <15% |

| Internal Reproducibility (RSDR) | <20% |

Visualization of Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Logical Relationship Diagram: LC-MS/MS Principle

Caption: Principle of LC-MS/MS for selective quantification.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of this compound in complex matrices. The combination of a streamlined QuEChERS sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry ensures accurate results that meet regulatory guidelines. This application note serves as a comprehensive guide for researchers and scientists in the fields of food safety, environmental monitoring, and drug development.

References

Application Notes: Mycelial Growth Inhibition Assay Protocol for Fenfuram

Introduction

Fenfuram is a systemic furanilide fungicide used to control various fungal pathogens in cereals, particularly bunts and smuts, often applied as a seed treatment.[1][2] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II).[1][2][3] By blocking this enzyme, this compound disrupts cellular respiration and energy production, ultimately leading to the cessation of fungal growth.[3] The mycelial growth inhibition assay is a fundamental in vitro method used to determine the efficacy of fungicides like this compound by quantifying their ability to inhibit the vegetative growth of a target fungus on an amended agar medium.[4][5] This protocol provides a detailed procedure for evaluating this compound's antifungal activity and determining its half-maximal effective concentration (EC50).

Principle

The assay, often referred to as the "poisoned food technique" or "amended agar method," involves introducing varying concentrations of the test fungicide into a fungal growth medium (e.g., Potato Dextrose Agar - PDA).[4][6] Mycelial plugs from an actively growing fungal culture are then placed on these plates.[7][8] The radial growth of the fungal colony is measured after a specific incubation period and compared to the growth on a fungicide-free control plate. The percentage of growth inhibition is then calculated to assess the fungicide's potency.

Experimental Protocol

Materials

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Sterile distilled water

-

Potato Dextrose Agar (PDA) medium

-

Actively growing pure culture of the target fungus (e.g., Rhizoctonia solani) on PDA

-

Sterile Petri dishes (90 mm diameter)

-

Sterile cork borer or scalpel (5-7 mm diameter)

-

Micropipettes and sterile tips

-

Sterile flasks or bottles for media preparation

-

Laminar flow hood

-

Incubator set to 25°C (or optimal temperature for the test fungus)

-

Ruler or calipers for measurement

Procedure

-

Fungal Culture Preparation: Subculture the test fungus onto fresh PDA plates and incubate at 25°C until the mycelium covers a significant portion of the plate (typically 5-7 days). Use the actively growing edges of the colony for the assay.[7]

-

Stock Solution Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a minimal volume of DMSO to prepare a high-concentration stock solution (e.g., 10,000 mg/L).

-

Ensure the this compound is completely dissolved. This stock solution should be stored appropriately, protected from light.

-

-

Preparation of Fungicide-Amended Media:

-

Prepare PDA according to the manufacturer's instructions and sterilize it by autoclaving.

-

Allow the molten agar to cool to a manageable temperature (approximately 45-50°C) in a water bath to prevent degradation of the fungicide.

-

Perform serial dilutions of the this compound stock solution with sterile distilled water to create a range of working concentrations.

-

Add the appropriate volume of each this compound dilution to flasks of molten PDA to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mg/L). Ensure the volume of solvent added is constant across all treatments and does not exceed 1% (v/v) of the media volume.

-

Prepare a control plate by adding the same amount of solvent (e.g., DMSO) without this compound to a flask of molten PDA.[9]

-

Mix each flask thoroughly and pour approximately 20 mL of the amended or control PDA into sterile Petri dishes. Allow the plates to solidify completely in a laminar flow hood.

-

-

Inoculation:

-

Using a sterile cork borer or scalpel, cut 5 mm diameter mycelial plugs from the leading edge of the actively growing fungal culture.[9]

-

Aseptically transfer one mycelial plug to the center of each prepared this compound-amended and control plate, ensuring the mycelial side is in contact with the agar surface.[4][8]

-

-

Incubation:

-

Seal the Petri dishes with paraffin film to prevent contamination and dehydration.

-

Incubate the plates in an inverted position at 25°C in the dark for a period determined by the growth rate of the fungus on the control plate (typically until the colony on the control plate has reached approximately 70-80% of the plate diameter).[7]

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.[9]

-

Calculate the average diameter for each replicate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula[9]:

Inhibition (%) = [(DC - DT) / DC] x 100 Where: DC = Average diameter of the colony on the control plate. DT = Average diameter of the colony on the treated plate.

-

Use the inhibition data to perform a probit or logistic regression analysis to determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth).[8][10]

-

Data Presentation

The efficacy of this compound is typically summarized by its EC50 value. The table below presents example data for this compound against a common plant pathogen.

| Fungicide | Target Pathogen | EC50 (mg/L) | Reference |

| This compound | Rhizoctonia solani | 6.18 | [11] |

| Boscalid | Rhizoctonia solani | 1.71 | [11] |

Visualizations

Experimental Workflow

Caption: Workflow for the this compound mycelial growth inhibition assay.

This compound's Mode of Action

Caption: this compound inhibits the enzyme Succinate Dehydrogenase (SDH).

References

- 1. This compound | C12H11NO2 | CID 90590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: WL 22361) [sitem.herts.ac.uk]

- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Design, synthesis and antifungal activity of novel this compound-diarylamine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Fenfuram Concentration for Effective Fungal Inhibition

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fenfuram for fungal inhibition studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro antifungal susceptibility testing with this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Precipitation of this compound in media | This compound has low aqueous solubility. The concentration of the DMSO stock solution is too low, requiring a larger volume to be added to the aqueous medium, which can cause precipitation. The final concentration of this compound in the assay exceeds its solubility limit in the test medium. | Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL) to minimize the volume added to the aqueous medium.[1] Ensure the final concentration of DMSO in the assay medium is kept low (typically ≤1%) to avoid solvent effects on fungal growth.[2] Perform a solubility test of this compound in your specific test medium prior to the main experiment. |

| Inconsistent or non-reproducible MIC/EC50 values | Inaccurate serial dilutions. Variability in inoculum preparation (spore/mycelial fragment concentration). Edge effects in microtiter plates due to evaporation. Fungal isolate has developed resistance to SDHI fungicides. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Standardize the inoculum preparation using a hemocytometer or spectrophotometer to ensure a consistent starting concentration of fungal material.[3][4] To minimize evaporation, do not use the outer wells of the microtiter plate for experimental samples, or fill them with sterile medium/water.[4] If resistance is suspected, sequence the succinate dehydrogenase (SdhB, SdhC, SdhD) genes to check for known resistance mutations.[5] |

| "Trailing" or residual growth at concentrations above the MIC | Some fungi exhibit residual growth even at inhibitory concentrations of fungistatic agents like SDHIs. This is not necessarily indicative of resistance but can make visual determination of the MIC difficult. | The Minimum Inhibitory Concentration (MIC) should be defined as the lowest concentration of this compound that causes a significant reduction in fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, rather than complete inhibition. Spectrophotometric reading of optical density can provide a more objective measure of growth inhibition than visual assessment. |

| No fungal inhibition observed even at high this compound concentrations | The fungal species being tested may have intrinsic resistance to SDHI fungicides. The this compound stock solution may have degraded. Improper experimental setup. | Check the literature for known resistance of your fungal species to SDHI fungicides.[1] Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution (e.g., at -20°C for up to a month or -80°C for up to 6 months in DMSO).[1] Include a known susceptible fungal strain as a positive control to validate the activity of your this compound stock and the experimental procedure. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[6] It targets and blocks the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[3] This inhibition disrupts the fungal cell's ability to produce ATP through aerobic respiration, leading to the cessation of growth.[3]

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: this compound has low solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 100 mg/mL).[1] This allows for the addition of a minimal volume of the stock solution to your aqueous culture medium, preventing precipitation and minimizing any potential effects of the solvent on fungal growth. Always use a freshly opened or properly stored anhydrous DMSO for the best solubility.[1]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q4: What is a typical effective concentration range for this compound?

A4: The effective concentration of this compound can vary significantly depending on the fungal species. For example, the EC50 (the concentration that inhibits 50% of growth) for Rhizoctonia solani has been reported to be around 6.18 mg/L.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal isolate.

Q5: Can I use this compound against oomycetes?

A5: SDHI fungicides, including this compound, are generally not effective against oomycetes. This is due to structural differences in the succinate dehydrogenase enzyme of oomycetes compared to true fungi.

Quantitative Data on this compound Efficacy

The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound against various phytopathogenic fungi. It is important to note that these values can vary depending on the specific isolate and the experimental conditions.

| Fungal Species | EC50 (mg/L) | Reference(s) |

| Rhizoctonia solani | 6.18 | [7] |

Note: Data for a wider range of fungi for this compound specifically is limited in publicly available literature. The efficacy of other SDHI fungicides has been demonstrated against a broader spectrum of fungal pathogens, including species of Aspergillus, Fusarium, and Botrytis.[8][9][10][11][12]

Experimental Protocols

Determining the Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution

This protocol outlines a method for determining the MIC of this compound against a filamentous fungus in a 96-well plate format.

Materials:

-

This compound powder

-

100% Dimethyl sulfoxide (DMSO)[1]

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal isolate of interest

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

Sterile distilled water or saline (for inoculum preparation)

-

Hemocytometer or spectrophotometer

-

Multichannel pipette

-

Plate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mg/mL stock solution of this compound by dissolving 10 mg of this compound powder in 1 mL of 100% DMSO.[1] Vortex until fully dissolved. This will be your primary stock solution.

-

Perform serial dilutions of the primary stock solution in 100% DMSO to create a range of working stock solutions.

-

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium until it produces a sufficient number of spores or mycelia.

-

For spore-producing fungi, flood the agar plate with sterile saline and gently scrape the surface to release the spores. Filter the suspension through sterile cheesecloth to remove hyphal fragments.

-

For non-spore-producing fungi, mycelial fragments can be used.

-

Adjust the concentration of the spore/mycelial fragment suspension to a final concentration of approximately 1-5 x 10^4 CFU/mL in the test medium using a hemocytometer or by adjusting the optical density.[13]

-

-

Plate Preparation (Serial Dilution):

-

Add 100 µL of the appropriate liquid culture medium to all wells of a 96-well plate.[14]

-

Add a specific volume (e.g., 2 µL) of your highest concentration this compound working stock solution to the wells in the first column, resulting in your highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.[14] Discard 100 µL from the tenth column.

-

Column 11 should serve as the positive control (medium with inoculum, no this compound).

-

Column 12 should serve as the negative control (medium only, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11.

-

Seal the plate with a breathable membrane or the plate lid and incubate at the optimal temperature for the fungal species for 48-72 hours.

-

-

Determining the MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control (column 11).

-

For a more quantitative analysis, the optical density at a specific wavelength (e.g., 600 nm) can be measured using a plate reader. The MIC can then be defined as the concentration that causes a certain percentage of growth inhibition (e.g., ≥90%).

-

Visualizations

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: this compound inhibits Complex II (SDH) in the fungal electron transport chain.

References

- 1. nzpps.org [nzpps.org]

- 2. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Resistance in Clinical Isolates of Aspergillus spp.: When Local Epidemiology Breaks the Norm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Sensitivity of Botrytis cinerea to fenpyrazamine in Japan and its disease control efficacy against the low-sensitive isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lume.ufrgs.br [lume.ufrgs.br]

- 14. researchgate.net [researchgate.net]

Fenfuram Quantification in Complex Environmental Matrices: A Technical Support Center

Welcome to the technical support center for the quantification of Fenfuram in complex environmental matrices. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound in samples such as soil, water, and sediment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical work.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the quantification of this compound.

| Question/Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |

| Low or No Recovery of this compound | Inadequate Extraction Efficiency: this compound may be strongly adsorbed to the matrix, especially in soils with high organic matter or clay content. | - Optimize Solvent Choice: Use a polar solvent like acetonitrile or a mixture of acetonitrile and water. For dry soil samples, pre-wetting the sample before extraction can significantly improve recovery. - Increase Extraction Time/Energy: Employ techniques like vortexing, sonication, or pressurized liquid extraction (PLE) to enhance the extraction efficiency. - pH Adjustment: The stability and solubility of this compound can be pH-dependent. Adjusting the pH of the extraction solvent may improve recovery, although specific data for this compound is limited. A neutral pH is a good starting point. |

| Inefficient Clean-up: Co-extracted matrix components can interfere with the analysis or lead to loss of the analyte during the clean-up step. | - Select Appropriate Sorbent: For QuEChERS, a combination of Primary Secondary Amine (PSA) and C18 is often effective for removing interferences from soil and sediment extracts. For water samples, C18 or polymeric SPE cartridges are commonly used. - Minimize Analyte Loss: Ensure that the chosen clean-up sorbent does not retain this compound. Test the recovery of a pure this compound standard through the clean-up step alone. | |

| Analyte Degradation: this compound may be unstable under certain conditions (e.g., extreme pH, high temperature, or presence of certain enzymes in the matrix). | - Control Temperature: Perform extraction and sample processing at low temperatures to minimize degradation. - pH Control: Buffer the sample and extraction solvent to maintain a neutral pH. - Storage: Store samples and extracts at low temperatures (e.g., -20°C) and in the dark to prevent degradation. Analyze samples as quickly as possible after extraction. | |

| High Matrix Effects (Ion Suppression or Enhancement) | Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as this compound can interfere with its ionization in the mass spectrometer source. | - Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components. Using a longer column or a column with a different chemistry (e.g., phenyl-hexyl) can also be beneficial. - Dilute the Extract: Diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, this may compromise the limit of detection. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This is the most common and effective way to compensate for matrix effects.[1] - Use of Internal Standards: Employ a stable isotope-labeled internal standard for this compound, if available. This is the most accurate way to correct for both matrix effects and variations in recovery. |

| Poor Peak Shape or Tailing | Active Sites in the GC/LC System: this compound may interact with active sites in the injector, column, or transfer lines, leading to poor peak shape. | - System Maintenance: Regularly clean the injector and mass spectrometer ion source. Use a new column or guard column. - Analyte Protectants (for GC): While this compound is primarily analyzed by LC-MS, if GC is used, the addition of analyte protectants to the sample and standards can mask active sites and improve peak shape. |

| Incompatible Solvent: The solvent of the final extract may be too strong for the initial mobile phase conditions, causing peak distortion. | - Solvent Exchange: If necessary, evaporate the final extract and reconstitute it in a solvent that is compatible with the initial mobile phase. | |

| Inconsistent or Non-reproducible Results | Inhomogeneous Sample: The distribution of this compound in soil or sediment samples can be heterogeneous. | - Thorough Sample Homogenization: Before taking a subsample for extraction, ensure the entire sample is well-mixed and homogenized. - Increase Sample Size: Using a larger initial sample weight can help to mitigate the effects of inhomogeneity. |

| Variability in Sample Preparation: Inconsistent execution of the extraction and clean-up steps can lead to variable recoveries. | - Standardize Procedures: Ensure that all samples are treated identically. Use automated systems for liquid handling and extraction where possible to improve precision. |

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound from environmental matrices are provided below. Note that these are general protocols and may require optimization for your specific matrix and instrumentation.

Protocol 1: this compound Extraction from Soil and Sediment using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction of pesticides from solid matrices.

1. Sample Preparation:

-

Air-dry the soil or sediment sample and sieve it to remove large debris.

-

For a 10 g sample, if the soil is very dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[2]

2. Extraction:

-

Weigh 10 g of the homogenized (or hydrated) sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

-

Immediately shake vigorously for 1-2 minutes.

-

Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of clean-up sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

The supernatant is ready for LC-MS/MS analysis.

Protocol 2: this compound Extraction from Water using Solid-Phase Extraction (SPE)

SPE is a common method for extracting and concentrating pesticides from water samples.

1. Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.

2. Sample Loading:

-

Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Washing:

-

After loading, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

4. Cartridge Drying:

-

Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

5. Elution:

-

Elute the retained this compound from the cartridge with a suitable organic solvent. A common choice is 5-10 mL of acetonitrile or ethyl acetate.

-

Collect the eluate.

6. Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

Protocol 3: this compound Analysis by LC-MS/MS

This is a general LC-MS/MS method. Specific parameters should be optimized for your instrument.

-

LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

-

MS/MS Parameters:

-

MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. At least two transitions (one for quantification and one for confirmation) should be monitored.

-

Cone Voltage and Collision Energy: These parameters must be optimized for each MRM transition to achieve the best sensitivity.

-

Quantitative Data

The following tables summarize typical performance data for pesticide analysis in environmental matrices. Note that specific values for this compound are limited in the literature, and the provided data represents a general range for pesticides. Method validation in your laboratory is crucial to determine your specific performance characteristics.

Table 1: General Recovery Rates for Pesticides in Environmental Matrices using QuEChERS and SPE

| Matrix | Extraction Method | Typical Recovery Range (%) | Reference(s) |

| Soil | QuEChERS | 65 - 116 | [3] |

| Sediment | QuEChERS | 70 - 110 | [2] |

| Water | SPE | 70 - 120 | [4] |

Table 2: General Limits of Detection (LOD) and Quantification (LOQ) for Pesticides in Environmental Matrices

| Matrix | Analytical Method | Typical LOD Range | Typical LOQ Range | Reference(s) |

| Soil | LC-MS/MS | 0.001 - 0.01 mg/kg | 0.005 - 0.05 mg/kg | [3][5] |

| Sediment | GC/MS | 0.6 - 3.4 µg/kg | - | [6][7] |

| Water | LC-MS/MS | 0.1 - 10 ng/L | 0.5 - 50 ng/L | [4][8] |

Visualizations

The following diagrams illustrate the experimental workflows for this compound analysis.

Caption: Workflow for this compound quantification in soil/sediment.

References

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. weber.hu [weber.hu]

- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]

- 8. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]

Identifying and quantifying Fenfuram degradation products in storage

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Technical Support Center: Enhancing the Extraction Efficiency of Fenfuram from Soil

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Fenfuram from soil samples. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for extracting this compound from soil?

A1: The most widely recommended method for extracting a broad range of pesticides, including fungicides like this compound, from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] This technique is favored for its simplicity, rapidity, and high recovery rates for a diverse range of analytes.[2]

Q2: What are the fundamental steps involved in the QuEChERS method for soil analysis?

A2: The QuEChERS method for soil analysis is a two-stage process:

-

Extraction: The soil sample is initially hydrated, followed by extraction with an organic solvent, most commonly acetonitrile. The addition of salts, such as magnesium sulfate, sodium chloride, and citrates, induces phase separation and facilitates the transfer of pesticides into the organic layer.[4][5]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A portion of the extract is subsequently purified by adding a mixture of sorbents. These sorbents, which may include primary secondary amine (PSA), C18, and graphitized carbon black (GCB), are used to remove interfering matrix components like fatty acids, pigments, and sterols.[1][4]

Q3: Why is acetonitrile the preferred solvent in the QuEChERS protocol?

A3: Acetonitrile is the solvent of choice due to its miscibility with water, which is crucial for the initial extraction of pesticides from the hydrated soil sample. The subsequent "salting out" step creates a phase separation that partitions the pesticides into the acetonitrile layer. This process also aids in the precipitation of many matrix components, thereby providing a preliminary cleanup of the sample.[2]

Q4: What is the function of the various sorbents used in the d-SPE cleanup stage?

A4: Different sorbents are employed to target specific types of interferences:

-

Primary Secondary Amine (PSA): This sorbent is effective in removing organic acids, fatty acids, sugars, and certain pigments.[6]

-

C18 (Octadecylsilane): Used for the removal of non-polar interferences, such as lipids.[4][6]

-

Graphitized Carbon Black (GCB): Effective in removing pigments and sterols. It should be used judiciously as it has the potential to adsorb planar pesticides.[6]

-

Magnesium Sulfate (MgSO₄): Primarily used to remove residual water from the extract.[4][6]

Q5: Are there alternative extraction methods to QuEChERS for this compound analysis?

A5: Yes, other techniques such as Solid-Phase Extraction (SPE) and traditional Liquid-Solid Extraction (LSE) can be utilized for the extraction of this compound from soil.[7][8] However, it is important to note that these methods are generally more time-consuming and may necessitate the use of larger volumes of organic solvents in comparison to the QuEChERS method.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

| Possible Cause | Troubleshooting Step |

| Incomplete Extraction | - Confirm that the soil sample is adequately hydrated prior to the addition of acetonitrile. For arid soils, introduce a measured volume of water and allow for an equilibration period.[4][5]- Extend the duration of shaking or vortexing during the extraction phase to ensure comprehensive mixing and partitioning of this compound into the solvent.[4] |

| Analyte Adsorption to Sorbents | - As this compound possesses a relatively planar molecular structure, it is susceptible to adsorption by GCB if this sorbent is included in the d-SPE step. It is advisable to use a d-SPE mixture that excludes GCB, such as a combination of PSA and C18.[6] |

| pH-Dependent Degradation | - this compound, being an anilide, may be prone to hydrolysis under highly acidic or alkaline conditions. Employing a buffered QuEChERS method, for instance, with citrate or acetate buffers, can help in maintaining a stable pH and thereby enhance recovery.[9] |

| Strong Binding to Soil Matrix | - Soils with high organic matter or clay content can exhibit strong binding of pesticides. Optimization of the extraction solvent by the addition of a small percentage of a more polar solvent or the use of a different salt combination may improve extraction efficiency. |

Issue 2: High Matrix Effects (Signal Suppression or Enhancement in LC-MS/MS)

| Possible Cause | Troubleshooting Step |

| Insufficient Cleanup | - The inherent complexity of the soil matrix can lead to substantial matrix effects.[10][11] It is recommended to optimize the d-SPE cleanup step by modifying the quantities of PSA and C18, or by experimenting with alternative sorbent combinations. |

| Co-eluting Matrix Components | - Should matrix effects persist following cleanup optimization, diluting the final extract can be an effective strategy. This action reduces the concentration of interfering compounds in relation to the analyte.[10] |

| Ionization Competition in the MS Source | - To accurately compensate for matrix effects, it is best practice to use a matrix-matched calibration curve for quantification. This involves the preparation of calibration standards in a blank soil extract that has been subjected to the identical extraction and cleanup procedure.[12][13] |

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Fungicides from Soil using Different Extraction Methods

| Fungicide Class | Extraction Method | Recovery Range (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Various Fungicides | QuEChERS | 70 - 120 | < 20 | [14][15] |

| Triazole Fungicides | QuEChERS | 85.69 (overall) | 12.36 | [14] |

| Anilide (Broflanilide) | QuEChERS | 87.7 - 94.38 | < 7.6 | [6] |

| Various Fungicides | Matrix Solid-Phase Dispersion | 74 - 122 | 3 - 13 | [16] |

| Fipronil (Phenylpyrazole) | Solid-Liquid Extraction | 94 - 118 | < 4 | [10] |